![molecular formula C18H23N3O4 B2407685 4-(4-ethoxyphenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923733-73-7](/img/structure/B2407685.png)

4-(4-ethoxyphenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

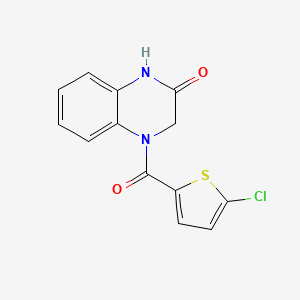

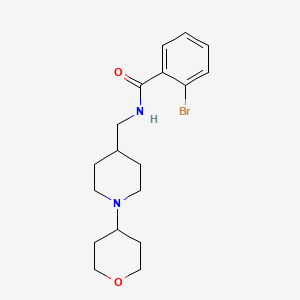

The compound “4-(4-ethoxyphenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . It is part of a novel series of analogues that have been synthesized as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is involved in DNA repair damage, and inhibitors of PARP-1 have been used in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Synthesis Analysis

The synthesis of these compounds involves the creation of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues . The synthesized compounds have shown promising activity, with some emerging as potent PARP-1 inhibitors .Molecular Structure Analysis

The molecular structure of this compound is represented by a specific formula . It can exist in various forms including a stereoisomer, a tautomer, a deuterated form, an N-oxide, a solvate, a metabolite, a pharmaceutically acceptable salt, or a prodrug .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its role as a potential inhibitor against PARP-1 . The compound’s inhibitory activity towards PARP-1 has been evaluated, and it has been examined for its anti-proliferative activity against certain human cancer cell lines .Wissenschaftliche Forschungsanwendungen

Organic Solar Cells and Electronic Materials

Compounds with structures similar to the one inquired about have been extensively researched for their application in organic solar cells. For instance, the use of n-type conjugated polyelectrolytes as electron transport layers in polymer solar cells has shown to significantly enhance power conversion efficiency due to their high conductivity and electron mobility, as well as their ability to facilitate electron extraction and reduce exciton recombination at the active layer/cathode interface (Hu et al., 2015). Additionally, novel photoluminescent conjugated polymers incorporating diketopyrrolopyrrole (DPP) units have been developed for potential electronic applications, attributed to their strong photoluminescence and high photochemical stability (Beyerlein & Tieke, 2000).

Organic Synthesis and Medicinal Chemistry

The synthesis of pyrrolidine-2,4-diones (tetramic acids) and derivatives represents a significant area of research due to their relevance in medicinal chemistry and drug development. For example, the conversion of 3,4-dihydroxypyrrolidine-2,5-dione to maleimide has been explored for its implications in understanding the properties of these compounds and their application in organic synthesis (Yan et al., 2018). Similarly, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products has been investigated for their anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Antiviral and Antimicrobial Research

Compounds within this structural family have also shown promising antiviral and antimicrobial activities. For instance, certain substituted 2,4-diaminopyrimidine derivatives have demonstrated significant inhibition of retrovirus replication, highlighting their potential as antiretroviral agents (Hocková et al., 2003). Additionally, the antimicrobial activities of new pyrimido[5′,4′:5,6]pyrano[2,3‐d][1,3,2]thiazaphosphinine compounds have been explored, showing good inhibitory effects against various microorganisms (Younes et al., 2013).

Wirkmechanismus

Target of Action

The primary target of this compound is Toll-like receptor 7 (TLR7) . TLR7 is a pattern recognition receptor (PRR) that plays a critical role in the innate immune response .

Mode of Action

The compound interacts with TLR7, acting as an agonist . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to TLR7 and activates it

Biochemical Pathways

Upon activation, TLR7 initiates a cascade of biochemical reactions that lead to an immune response

Result of Action

The activation of TLR7 by the compound leads to an immune response, which has been shown to have antiviral activity . The compound’s antiviral efficacy was evaluated both in vitro and in vivo, with some compounds showing exceptional antiviral activity .

Eigenschaften

IUPAC Name |

4-(4-ethoxyphenyl)-6-(3-methoxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-3-25-13-7-5-12(6-8-13)16-15-14(19-18(23)20-16)11-21(17(15)22)9-4-10-24-2/h5-8,16H,3-4,9-11H2,1-2H3,(H2,19,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBDADKKFAJVTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCCOC)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(tert-Butyl) 1-ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B2407608.png)

![N,N-dimethyl-N'-[4-(pyrrolidin-1-yl)benzyl]propane-1,3-diamine](/img/structure/B2407612.png)

![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2407614.png)

![N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide](/img/structure/B2407616.png)

![4-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2407618.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2407622.png)